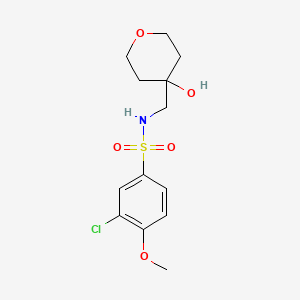
3-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C13H18ClNO5S and its molecular weight is 335.8. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Carbonic Anhydrase Inhibition
- A study by Sapegin et al. (2018) demonstrated the use of a similar sulfonamide compound in inhibiting human carbonic anhydrases, a group of enzymes relevant for therapeutic applications, especially in the development of inhibitors for various health conditions (Sapegin et al., 2018).
2. Radiosynthesis and Imaging
- Fujisaki et al. (2005) explored the synthesis of radiolabeled compounds for imaging cyclooxygenase enzymes, a key area in diagnostic imaging and drug development. Though not directly related to the specific compound , this study demonstrates the broader context of sulfonamide derivatives in medical imaging (Fujisaki et al., 2005).
3. Chemical Synthesis and Reactivity
- Research by Pu et al. (2016) illustrates the use of a similar sulfonamide compound as a reactive chlorinating agent, highlighting its utility in chemical synthesis and the production of chlorinated products (Pu et al., 2016).
4. Dye Intermediates
- A study by Bo (2007) focuses on the synthesis of dye intermediates containing sulfonamide as a linking group, which is relevant in the field of material science and dye chemistry (Bo, 2007).
5. Photodynamic Therapy for Cancer Treatment
- Pişkin et al. (2020) discuss the synthesis of new compounds with benzenesulfonamide derivatives that have potential in photodynamic therapy, particularly for cancer treatment (Pişkin et al., 2020).
6. Anti-Cancer and Enzyme Inhibition
- Gul et al. (2016) synthesized new sulfonamides and tested them for cytotoxicity and potential as carbonic anhydrase inhibitors, indicating their relevance in cancer research and enzyme inhibition studies (Gul et al., 2016).
7. Antimicrobial Activity
- Research by Habib et al. (2013) on novel quinazolinone derivatives, including those with sulfonamide groups, demonstrated their antimicrobial activity, suggesting applications in developing new antimicrobial agents (Habib et al., 2013).
8. Agricultural Herbicide Metabolism
- Sweetser et al. (1982) examined the metabolism of chlorsulfuron, a compound related to sulfonamides, in plants. This study provides insights into the selectivity and metabolism of herbicides in agriculture (Sweetser et al., 1982).
properties
IUPAC Name |
3-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO5S/c1-19-12-3-2-10(8-11(12)14)21(17,18)15-9-13(16)4-6-20-7-5-13/h2-3,8,15-16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDUBNQOPFWAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

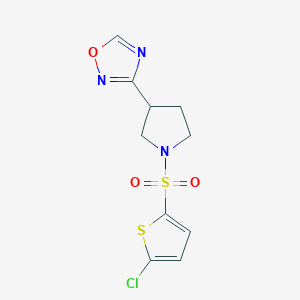
![9-(4-bromophenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2667905.png)
![[2-(2-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2667907.png)
![N-[1-(4H-1,2,4-triazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2667908.png)
![1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL](/img/structure/B2667910.png)

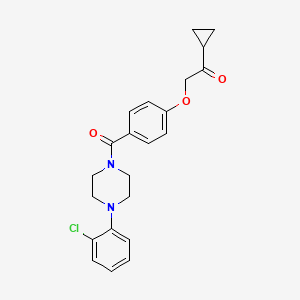

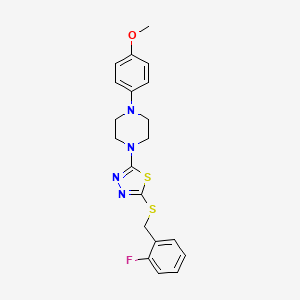
![2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2667921.png)
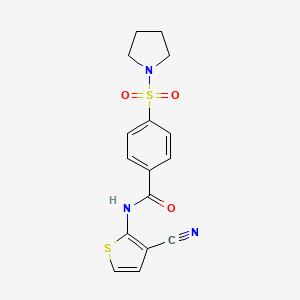
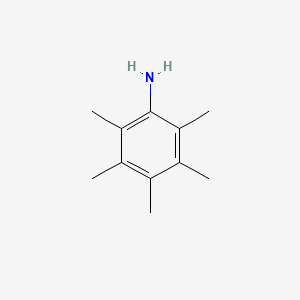

![3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2667925.png)